Copperoxalate

Description

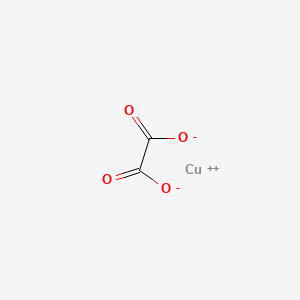

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCVHILLJSYYBD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuC2O4, C2CuO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | copper oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041802 | |

| Record name | Copper(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions., Blue-white solid; Practically insoluble in water; [Merck Index] Blue or white powder; [MSDSonline] | |

| Record name | CUPRIC OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/, Sol in ammonium hydroxide, insol in acetone, acid; Molecular wt 160.57; blue whitish crystals /Hemihydrate/, Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 446 | |

| Record name | COPPER(II) OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | CUPRIC OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Usually contains some water. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 446 | |

| Record name | COPPER(II) OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue-white powder, Bluish-green powder | |

CAS No. |

55671-32-4(hemihydrate); 5893-66-3(replacedby55671-32-4); 814-91-5, 814-91-5 | |

| Record name | CUPRIC OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper(II) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN136S94FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

copper oxalate chemical formula and structure

An In-depth Technical Guide to Copper(II) Oxalate (B1200264)

Introduction

Copper(II) oxalate (CuC₂O₄) is an inorganic compound and a salt of copper and oxalic acid. It exists in both anhydrous and hydrated forms and is notable for its structure as a coordination polymer, which renders it practically insoluble in water and most common solvents[1]. This compound serves as a precursor in the synthesis of copper-based materials, a catalyst in organic reactions, and a stabilizer for polymers[1]. This guide provides a comprehensive overview of its chemical formula, structure, properties, synthesis, and thermal behavior, tailored for researchers and professionals in chemistry and materials science.

Chemical Formula and Structure

Chemical Formula

The chemical formula for anhydrous copper(II) oxalate is CuC₂O₄ [1]. It can also exist in hydrated forms, represented by the general formula CuC₂O₄·xH₂O , where the value of x can range from 0 to 0.44[1]. A naturally occurring secondary mineral form, moolooite, is a hydrated variant[1]. A common synthetic form is the hemihydrate, CuC₂O₄·0.5H₂O[2][3]. The copper cation is in the +2 oxidation state. There is also a less common copper(I) oxalate, with the formula C₂Cu₂O₄[4].

Molecular Structure

Copper(II) oxalate is a coordination polymer[1]. In this structure, the oxalate dianion (C₂O₄²⁻) acts as a bidentate ligand, bridging between copper(II) centers. Each copper ion is coordinated to oxygen atoms from the oxalate ligands, forming an extended network. This polymeric structure is responsible for its low solubility[1]. The anhydrous form has been characterized by X-ray crystallography, revealing a structure of randomly stacked anisotropic nano-sized crystallites[1].

Physicochemical Properties

The key quantitative properties of copper(II) oxalate are summarized in the table below.

| Property | Anhydrous (CuC₂O₄) | Hemihydrate (CuC₂O₄·0.5H₂O) | Reference(s) |

| Molar Mass | 151.56 g/mol | 160.57 g/mol | [1][2][3] |

| Appearance | Blue-white powder, blue solid | Blue-white powder | [1][2][5] |

| Density | 6.57 g/cm³ | >1 g/cm³ at 20°C | [1][2] |

| Solubility in Water | Insoluble | 0.00253 g/100 mL at 25°C | [1][2] |

| Solubility Product (Ksp) | 4.43 × 10⁻¹⁰ | - | [1] |

| Decomposition Temp. | Decomposes around 300-310°C in air to form CuO | Loses water by 200°C | [2][6] |

Synthesis and Experimental Protocols

Copper(II) oxalate is typically synthesized via a precipitation reaction. Complexes such as potassium bis(oxalato)cuprate(II) dihydrate (K₂[Cu(C₂O₄)₂]·2H₂O) can also be readily prepared.

Protocol: Synthesis of Potassium Bis(oxalato)cuprate(II) Dihydrate

This protocol is adapted from a standard laboratory procedure for preparing a copper(II) oxalate complex[7][8].

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Deionized water

-

Beakers, magnetic stirrer, heating plate, ice bath, sintered glass crucible

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 2.0 g of copper(II) sulfate pentahydrate in 10 cm³ of deionized water in a beaker.

-

In a separate beaker, dissolve 3.1 g of potassium oxalate monohydrate in 15 cm³ of deionized water[7].

-

-

Reaction:

-

Heat both solutions to approximately 60°C[7].

-

Slowly add the hot copper(II) sulfate solution to the potassium oxalate solution while stirring continuously. A precipitate of blue crystals will form[7]. The order of addition is important for obtaining larger crystals[7].

-

The overall reaction is: CuSO₄·5H₂O + 2K₂C₂O₄·H₂O → K₂[Cu(C₂O₄)₂]·2H₂O + K₂SO₄ + 5H₂O

-

-

Crystallization and Isolation:

-

Washing and Drying:

References

- 1. Copper(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) oxalate | C2CuO4 | CID 13148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Copper(II) oxalate hemihydrate, 98% | Fisher Scientific [fishersci.ca]

- 4. Bis(copper(1+));oxalate | C2Cu2O4 | CID 23109818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

The Thermal Decomposition of Copper Oxalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition behavior of copper oxalate (B1200264) (CuC₂O₄). A metastable compound, its decomposition is highly sensitive to the surrounding atmosphere and heating conditions, making a thorough understanding of its thermal properties crucial for applications in catalysis, materials science, and pharmaceutical development where copper-based reagents are employed. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the complex decomposition pathways.

Core Decomposition Behavior

The thermal decomposition of copper oxalate is a complex process that can proceed through various pathways, strongly influenced by the gaseous environment. The primary decomposition reactions are:

-

In an inert atmosphere (e.g., Nitrogen, Argon): The decomposition primarily yields metallic copper (Cu) and carbon dioxide (CO₂). However, the formation of small amounts of copper(I) oxide (Cu₂O) is also frequently observed.[1][2][3] The overall process is generally considered exothermic in nitrogen.[2][3]

-

In an oxidizing atmosphere (e.g., Air, Oxygen): The final solid product is copper(II) oxide (CuO).[2][4] The decomposition may proceed through the initial formation of metallic copper or copper(I) oxide, which are subsequently oxidized.[3][4] This process is strongly exothermic.[1][2]

The decomposition typically commences after the initial loss of any adsorbed or zeolitic water, which can occur at temperatures between 40 and 185°C in air.[3] The main decomposition of the anhydrous oxalate generally occurs in the temperature range of 250°C to 310°C.[1]

Quantitative Decomposition Data

The following tables summarize the key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on copper oxalate under various conditions.

Table 1: Thermal Decomposition Data in Inert Atmospheres

| Atmosphere | Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Final Product(s) | Enthalpy Change (ΔH) |

| Argon | 10 | ~280 | ~295 | ~56.5 | Cu, Cu₂O | Endothermic |

| Nitrogen | 10 | ~264 | - | ~56.8 | Cu, Cu₂O | -9 ± 2 kJ/mol (Exothermic)[2] |

| Vacuum | Isothermal | - | - | - | Cu | - |

Data compiled from multiple sources.[1][2][5]

Table 2: Thermal Decomposition Data in Oxidizing Atmospheres

| Atmosphere | Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Final Product(s) | Enthalpy Change (ΔH) |

| Air | - | - | - | - | CuO | -134 ± 5 kJ/mol (Exothermic)[2] |

| Oxygen | 10 | ~250 | ~307 | - | CuO | - |

Data compiled from multiple sources.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for the thermal analysis of copper oxalate.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature or time.

Instrumentation: A thermogravimetric analyzer, often coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).

Typical Procedure:

-

Sample Preparation: A small, accurately weighed sample of copper oxalate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina, platinum).

-

Atmosphere Control: The furnace is purged with the desired gas (e.g., high-purity nitrogen, argon, or synthetic air) at a controlled flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert or oxidizing environment.[6]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 400-600°C) at a constant heating rate (e.g., 5, 10, or 20 K/min).[3]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Evolved Gas Analysis (Optional): The gases evolved during decomposition are transferred to a coupled MS or FTIR for identification (e.g., CO₂, CO).[1]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of enthalpy changes associated with thermal events.

Instrumentation: A differential scanning calorimeter.

Typical Procedure:

-

Sample Preparation: A small, accurately weighed sample of copper oxalate (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere Control: A purge gas (e.g., nitrogen, argon) is passed through the DSC cell at a controlled flow rate.

-

Heating Program: The sample and reference are heated from ambient temperature through the decomposition range at a constant heating rate (e.g., 10°C/min).[1]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting peaks are integrated to determine the enthalpy of decomposition.

Decomposition Pathways and Mechanisms

The thermal decomposition of copper oxalate is not a simple, single-step process. The reaction mechanism is influenced by the surrounding atmosphere, leading to different intermediates and final products.

Signaling Pathway of Copper Oxalate Thermal Decomposition

Caption: Thermal decomposition pathways of copper oxalate under inert and oxidizing atmospheres.

Experimental Workflow for Thermal Analysis

Caption: A typical experimental workflow for the thermal analysis of copper oxalate.

Kinetic Analysis

The kinetics of the thermal decomposition of copper oxalate have been investigated using various models. Isothermal kinetic analysis often shows that the data fits an Avrami-Erofeev model, which describes nucleation and growth processes.[2] The activation energy for the decomposition is a key parameter derived from kinetic studies and is influenced by the experimental conditions. For instance, in a vacuum, an activation energy of 128 kJ/mol has been reported.[5] Non-isothermal methods, such as those proposed by Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO), are also employed to determine the activation energy from data obtained at different heating rates.[7]

Conclusion

The thermal decomposition of copper oxalate is a multifaceted process that is highly dependent on the experimental atmosphere. In inert environments, it primarily yields metallic copper, while in the presence of oxygen, copper(II) oxide is the final product. A comprehensive thermal analysis, employing techniques such as TGA and DSC, is essential for elucidating the decomposition pathways, determining key quantitative parameters, and understanding the reaction kinetics. This knowledge is fundamental for the controlled synthesis of copper-based materials and for ensuring the safe and predictable behavior of copper oxalate in various applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The crystal structure of paramagnetic copper(ii) oxalate (CuC2O4): formation and thermal decomposition of randomly stacked anisotropic nano-sized crystallites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchportal.vub.be [researchportal.vub.be]

- 7. researchgate.net [researchgate.net]

Unraveling the Crystalline Architecture of Copper Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of copper oxalate (B1200264) (CuC₂O₄), a compound of interest in fields ranging from materials science to bioremediation.[1] This document outlines the experimental methodologies for its synthesis and characterization, presents key crystallographic data in a structured format, and visualizes the analytical workflows.

Introduction to Copper Oxalate and its Structural Complexity

Copper(II) oxalate is an inorganic compound that can exist in both anhydrous and hydrated forms.[2] The naturally occurring mineral form, moolooite (CuC₂O₄·nH₂O), is a biomineral often formed through the interaction of copper-bearing minerals with oxalic acid from sources like lichens or guano deposits.[1][3] The precise crystal structure of copper oxalate has been a subject of considerable study, with early models proposing either isolated chains of copper ions linked by oxalate molecules or a more complex framework structure.[1]

Recent advanced analytical techniques, including single-crystal X-ray diffraction (SCXRD) and synchrotron powder X-ray diffraction (PXRD), have shed light on its intricate structure.[1][4] These studies reveal that the crystal structure is significantly influenced by the degree of hydration and the presence of stacking faults, which can complicate the growth of large, high-quality single crystals.[1][3] The ideal, anhydrous structure is believed to consist of chains of copper atoms coordinated to oxalate groups, but the incorporation of water molecules can lead to disorder within the crystal lattice.[1][3]

Experimental Protocols

The determination of the crystal structure of copper oxalate involves its synthesis followed by detailed characterization using various analytical techniques.

Synthesis of Copper Oxalate

A common method for synthesizing copper(II) oxalate is through a precipitation reaction.

Protocol:

-

A solution of a copper(II) salt, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), is prepared in deionized water.[4]

-

A separate aqueous solution of oxalic acid (H₂C₂O₄) is prepared.[4]

-

The oxalic acid solution is added to the boiling copper(II) solution, leading to the precipitation of copper(II) oxalate.[4]

-

The resulting precipitate is then filtered, washed, and dried.

-

To potentially increase the crystallite size, hydrothermal treatment of the product can be performed by heating it in water at elevated temperatures (e.g., 175 °C) for an extended period.[4]

Crystallographic Analysis

The primary techniques for elucidating the crystal structure of copper oxalate are X-ray and neutron diffraction.

Single-Crystal X-ray Diffraction (SCXRD): This technique provides the most detailed information about the crystal structure. However, obtaining single crystals of sufficient size and quality can be challenging due to the tendency for disorder.[1][3]

Powder X-ray Diffraction (PXRD): PXRD is widely used to identify the crystalline phases present in a sample and to determine lattice parameters.[4] Synchrotron PXRD, with its high resolution and intensity, is particularly valuable for refining complex structures and studying materials with microstructural defects.[4]

Neutron Diffraction: This technique is complementary to X-ray diffraction and is especially useful for accurately locating light atoms, such as oxygen, in the crystal structure.[4]

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for different structural models of copper oxalate reported in the literature.

| Table 1: Monoclinic Crystal Structure of Anhydrous Copper Oxalate (CuC₂O₄) | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14, P12₁/n1 setting) |

| a | 5.9598(1) Å |

| b | 5.6089(1) Å |

| c | 5.1138(1) Å |

| β | 115.320(1)° |

| Data obtained from synchrotron X-ray diffraction. | Source:[4] |

| Table 2: Orthorhombic Crystal Structure Model for Hydrated Copper Oxalate (CuC₂O₄·nH₂O) | |

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnnm |

| a | 5.407 Å |

| b | 5.569 Å |

| c | 2.546 Å |

| Note: This model is for a hydrated form with low water content (n≈0.1) and a small unit cell volume. | Source:[4] |

| Table 3: Selected Interatomic Distances for Copper Oxalate | |

| Bond | Distance (Å) |

| Cu–O (equatorial) | ~1.85 |

| Cu–O (apical) | ~2.51 - 2.63 |

| C–C | ~1.54 - 1.58 |

| These are representative values and can vary slightly between different structural refinements. | Source:[1] |

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the analysis of copper oxalate's crystal structure.

References

An In-depth Technical Guide to Copper(II) Oxalate: Hydrated vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper(II) oxalate (B1200264), comparing its hydrated and anhydrous forms. It details the synthesis, characterization, and thermal properties of these compounds, presenting quantitative data in accessible tables and outlining experimental protocols for their study.

Introduction

Copper(II) oxalate (CuC₂O₄) is an inorganic compound that exists in both a hydrated and an anhydrous state. It is a coordination polymer that is practically insoluble in water and most common solvents.[1] The hydrated form, often found as a hemihydrate (CuC₂O₄·0.5H₂O) or other non-stoichiometric hydrates, typically presents as a blue-white powder.[2] The properties and reactivity of copper(II) oxalate are significantly influenced by the presence of water of crystallization, making the distinction between the hydrated and anhydrous forms crucial for its application in catalysis, as a stabilizer for polymers, and in other chemical processes.[1][3]

Physicochemical Properties

The key physicochemical properties of copper(II) oxalate in its hydrated and anhydrous forms are summarized below. These properties are critical for understanding the behavior of the compound in various experimental and industrial settings.

Table 1: General and Physical Properties

| Property | Copper(II) Oxalate Hydrate (B1144303) (hemihydrate) | Anhydrous Copper(II) Oxalate |

| Chemical Formula | CuC₂O₄·0.5H₂O | CuC₂O₄ |

| Molar Mass | 160.57 g/mol [3] | 151.56 g/mol [2] |

| Appearance | Bluish-white powder[2] | Bluish-green or white solid[4] |

| Solubility in Water | 0.00253 g/100 ml at 25 °C[2] | Insoluble[1][5] |

| Solubility in other solvents | Soluble in ammonium (B1175870) hydroxide; insoluble in acetone (B3395972) and acid[2][3] | Practically insoluble in all solvents[1] |

| Density | > 1 g/cm³[2] | 6.57 g/cm³[1] |

Table 2: Crystallographic Data

| Property | Anhydrous Copper(II) Oxalate |

| Crystal System | Monoclinic[6][7] |

| Space Group | P2₁/c (in the P12₁/n1 setting)[6][7] |

| Unit Cell Parameters | a = 5.9598(1) Å, b = 5.6089(1) Å, c = 5.1138 (1) Å, β = 115.320(1)°[6][7] |

Note: Detailed crystallographic data for the various hydrated forms can be complex due to the existence of different hydration states and has been reported with varying unit cells.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of copper(II) oxalate hydrate and its subsequent dehydration to the anhydrous form, as well as common characterization techniques.

Synthesis of Copper(II) Oxalate Hydrate

This protocol describes the precipitation of copper(II) oxalate hydrate from aqueous solutions of a copper(II) salt and an oxalate source.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Deionized water

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 2.0 g of copper(II) sulfate pentahydrate in 10 mL of deionized water.

-

Dissolve 3.1 g of potassium oxalate monohydrate in 15 mL of deionized water.

-

-

Reaction:

-

Heat both solutions to approximately 60 °C.

-

Slowly add the copper(II) sulfate solution to the potassium oxalate solution with constant stirring. A blue precipitate of copper(II) oxalate hydrate will form.

-

-

Isolation and Purification:

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Filter the blue crystals using a sintered glass crucible.

-

Wash the precipitate with two 5 mL portions of ice-cold deionized water, followed by 10 mL of ethanol to aid in drying.

-

-

Drying:

-

Air-dry the product on the filter or in a desiccator at room temperature.

-

Dehydration to Anhydrous Copper(II) Oxalate

The anhydrous form is prepared by the controlled heating of the hydrated salt.

Materials:

-

Copper(II) oxalate hydrate (synthesized as above)

-

Furnace or oven with temperature control

Procedure:

-

Place a known amount of the synthesized copper(II) oxalate hydrate in a crucible.

-

Heat the sample in a furnace or oven. The hydrated water is lost by 200 °C.[2] To ensure complete dehydration without decomposition, heating to 130 °C is recommended.[1]

-

Maintain the temperature for a sufficient time to ensure all water has been removed, which can be confirmed by monitoring the weight of the sample until it becomes constant.

-

Cool the anhydrous copper(II) oxalate in a desiccator to prevent rehydration.

Characterization Methods

X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure and phase purity of the hydrated and anhydrous forms.

-

Procedure: A powdered sample is analyzed using a diffractometer with a Cu Kα radiation source. Data is typically collected over a 2θ range of 10-80°. The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS 00-021-0297 for copper oxalate).[9]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Purpose: To study the thermal stability, dehydration, and decomposition processes.

-

Procedure: A small sample (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[7] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow, indicating endothermic or exothermic transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present and confirm the presence or absence of water.

-

Procedure: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory. The presence of broad absorption bands in the 3200-3600 cm⁻¹ region in the hydrated form indicates the O-H stretching of water molecules, which will be absent in the anhydrous form.

Thermal Decomposition

The thermal decomposition of copper(II) oxalate is highly dependent on the atmosphere.

Table 3: Thermal Decomposition Data

| Atmosphere | Decomposition Temperature (Anhydrous) | Products | Enthalpy Change (ΔH) |

| Inert (Nitrogen, Argon, Vacuum) | ~295 °C[6][7] | Copper metal (Cu), Carbon dioxide (CO₂)[10][11] | -9 ± 2 kJ/mol (in Nitrogen)[10][11] |

| Air / Oxygen | Decomposes to Cu₂O at 215 °C, then to CuO at 345 °C[6][7] | Copper(II) oxide (CuO), Carbon dioxide (CO₂)[10][11] | -134 ± 5 kJ/mol (in Air)[10][11] |

In an inert atmosphere, the decomposition is a single-step process yielding pure copper metal. In the presence of oxygen, the decomposition is more complex, proceeding through the formation of copper(I) oxide before the final copper(II) oxide product is formed. The significant difference in the enthalpy of decomposition highlights the exothermic nature of the oxidation of the resulting copper in an air atmosphere.[10][11]

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of copper(II) oxalate.

Thermal Decomposition Pathways

Caption: Thermal decomposition pathways of anhydrous copper(II) oxalate.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Free Article [tetrazolelover.at.ua]

- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Properties of Copper Oxalate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and magnetic properties of copper(II) oxalate (B1200264) complexes. The intricate relationship between the molecular architecture of these coordination compounds and their magnetic behavior, ranging from paramagnetism to ferromagnetism and antiferromagnetism, is explored in detail. This document is intended to serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development by providing detailed experimental protocols, quantitative magnetic data, and visual representations of key concepts.

Introduction to Copper Oxalate Complexes and their Magnetic Behavior

Copper(II) complexes are of significant interest in coordination chemistry due to their diverse applications in areas such as bioinorganic chemistry, catalysis, and molecular magnetism.[1][2] The oxalate anion (ox²⁻) is a particularly effective bridging ligand for mediating magnetic interactions between copper(II) centers.[2][3] The nature of this magnetic coupling, whether ferromagnetic or antiferromagnetic, is highly dependent on the coordination geometry around the copper(II) ions and the resulting overlap of magnetic orbitals.[1][2][4]

The structural versatility of copper(II) oxalate complexes allows for the formation of a wide array of nuclearities, including mononuclear, dinuclear, trinuclear, and polymeric structures.[3] This structural diversity, in turn, gives rise to a rich variety of magnetic phenomena. Understanding the magneto-structural correlations in these systems is crucial for the rational design of novel molecular materials with tailored magnetic properties.

Synthesis of Copper Oxalate Complexes

The synthesis of copper(II) oxalate complexes can be achieved through various methods, often involving the reaction of a copper(II) salt with oxalic acid or an oxalate salt in the presence of other ligands. The choice of ancillary ligands and reaction conditions plays a critical role in determining the final structure and, consequently, the magnetic properties of the complex.

General Synthetic Protocol

A common method for the synthesis of copper(II) oxalate complexes involves a precipitation reaction in an aqueous or methanolic solution.

Experimental Protocol: Synthesis of a Dinuclear Copper(II) Oxalate Complex

This protocol is based on the synthesis of [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] (where bipy = 2,2'-bipyridine (B1663995), bzt = benzoate, and ox = oxalate).[1][2]

Reagents:

-

Copper(II) acetate (B1210297) monohydrate

-

Benzoic acid

-

2,2'-bipyridine

-

Oxalic acid dihydrate

-

Methanol

Procedure:

-

Dissolve copper(II) acetate monohydrate, benzoic acid, 2,2'-bipyridine, and oxalic acid dihydrate in methanol.

-

Stir the resulting solution at room temperature.

-

Allow the solution to stand for a period of time to facilitate the formation of crystals.

-

Collect the resulting bluish-green prismatic crystals by filtration.

-

Wash the crystals with a suitable solvent and dry them under vacuum.

The synthesis workflow can be visualized as follows:

Magnetic Properties and Characterization

The magnetic properties of copper oxalate complexes are typically investigated using magnetic susceptibility measurements over a range of temperatures. These measurements provide insights into the nature and strength of the magnetic interactions between the copper(II) ions.

Experimental Methodology for Magnetic Characterization

Magnetic susceptibility data are commonly collected using a SQUID (Superconducting Quantum Interference Device) or a VSM (Vibrating Sample Magnetometer).

Experimental Protocol: Magnetic Susceptibility Measurement

-

A polycrystalline sample of the copper(II) oxalate complex is placed in a sample holder.

-

The sample is cooled to a low temperature (e.g., 2 K) in the absence of an applied magnetic field (Zero-Field Cooling, ZFC) or in the presence of a field (Field Cooling, FC).[5]

-

A small DC magnetic field (e.g., 0.1 T) is applied.

-

The magnetic moment of the sample is measured as the temperature is increased from 2 K to 300 K.

-

The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment.

-

The data is often presented as χₘT versus T to highlight the magnetic behavior.

Theoretical Interpretation of Magnetic Data

The magnetic behavior of dinuclear copper(II) complexes can be analyzed using the isotropic Heisenberg-Dirac-Van Vleck Hamiltonian: H = -J S₁·S₂ , where J is the exchange coupling constant and S₁ and S₂ are the spin operators for the two copper(II) ions.[1][4]

-

Antiferromagnetic coupling (J < 0): The spins of the adjacent copper(II) ions align in opposite directions, leading to a decrease in the magnetic moment at low temperatures.

-

Ferromagnetic coupling (J > 0): The spins align in the same direction, resulting in an increase in the magnetic moment at low temperatures.

-

Paramagnetic behavior: The magnetic centers are isolated and do not interact with each other. The magnetic susceptibility follows the Curie-Weiss law.[6][7]

The relationship between the molecular structure and the resulting magnetic coupling can be visualized as a logical flow:

Quantitative Magnetic Data of Selected Copper Oxalate Complexes

The following tables summarize the magnetic properties of several reported copper(II) oxalate complexes.

Table 1: Magnetic Properties of Dinuclear Copper(II) Oxalate Complexes

| Complex | J (cm⁻¹) | Magnetic Behavior | Reference |

| [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] | +2.9 | Weak Ferromagnetic | [1][8] |

| --INVALID-LINK--₂ | -392 | Antiferromagnetic | [4] |

| --INVALID-LINK--₂ | -384 | Antiferromagnetic | [4] |

| --INVALID-LINK--₂ | -387 | Antiferromagnetic | [4] |

| [Cu₂(tmen)₂(H₂O)₂(C₂O₄)]²⁺ | -388 ± 4 | Antiferromagnetic | [4] |

Table 2: Magnetic Properties of a Paramagnetic Copper(II) Oxalate

| Complex | Magnetic Behavior | Notes | Reference |

| CuC₂O₄ | Paramagnetic | No magnetic ordering down to 2 K | [6][7] |

Magneto-Structural Correlations

The nature of the magnetic coupling in oxalate-bridged copper(II) complexes is intricately linked to the geometry of the Cu-(oxalate)-Cu core. A key factor is the degree of overlap between the magnetic orbitals of the copper(II) ions, which are typically of dₓ²₋y² symmetry, and the orbitals of the bridging oxalate ligand.

-

Strong Antiferromagnetic Coupling: When the magnetic orbitals are in the plane of the oxalate bridge, a significant overlap occurs, leading to strong antiferromagnetic interactions.[4]

-

Weak Ferromagnetic or Antiferromagnetic Coupling: If the magnetic orbitals are nearly orthogonal to the plane of the oxalate bridge, the overlap is minimal, resulting in weak ferromagnetic or weak antiferromagnetic coupling.[1][2]

The dihedral angle between the oxalate plane and the plane containing the magnetic orbital is a critical parameter in determining the nature of the magnetic interaction.[1] Additionally, for asymmetrically coordinated oxalates, the Cu−O(axial)−C(ox) bond angle can influence whether the interaction is ferromagnetic or antiferromagnetic.[1]

Conclusion

This technical guide has provided a detailed overview of the magnetic properties of copper(II) oxalate complexes, emphasizing the strong correlation between their structure and magnetic behavior. The provided experimental protocols for synthesis and magnetic characterization, along with the tabulated quantitative data, offer a valuable resource for researchers in the field. The visualization of synthetic workflows and theoretical concepts aims to facilitate a deeper understanding of these complex systems. The continued investigation of copper oxalate complexes is expected to yield new materials with interesting magnetic properties, potentially leading to advancements in molecular magnetism and related technologies.

References

- 1. An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The crystal structure of paramagnetic copper(ii) oxalate (CuC2O4): formation and thermal decomposition of randomly stacked anisotropic nano-sized crystallites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2'-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Structure of Copper(II) Oxalate Complexes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Copper(II) oxalate (B1200264) complexes represent a fascinating class of coordination compounds characterized by their diverse structural motifs and intriguing electronic and magnetic properties. The d⁹ electronic configuration of the copper(II) ion, combined with the versatile bridging capabilities of the oxalate ligand, gives rise to a rich variety of mononuclear, dinuclear, and polymeric structures. This technical guide provides an in-depth exploration of the electronic structure of these complexes. It delves into the foundational principles of Jahn-Teller distortion, spectroscopic signatures revealed by Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy, and the nature of magnetic superexchange interactions. Detailed experimental protocols for the synthesis and characterization of these complexes are provided, alongside tabulated quantitative data to facilitate comparative analysis. This document serves as a comprehensive resource for researchers leveraging the unique properties of copper(II) oxalate systems in molecular magnetism, materials science, and catalysis.

Introduction

The study of transition metal complexes is a cornerstone of modern inorganic chemistry, with applications ranging from catalysis to medicine. Within this field, copper(II) complexes are of particular interest due to their biological relevance, accessibility of the +2 oxidation state, and unique electronic properties stemming from a d⁹ configuration.[1] When coordinated with the oxalate anion (C₂O₄²⁻), a versatile ligand capable of acting in both bidentate chelating and bis(bidentate) bridging modes, a wide array of structurally diverse compounds can be formed.[2][3]

Understanding the electronic structure of these copper(II) oxalate complexes is critical for controlling their properties. For instance, in materials science, the arrangement of electron spins and the resulting magnetic behavior are dictated by the electronic structure. In dinuclear complexes, the oxalate bridge can mediate magnetic interactions between two copper(II) centers, leading to either ferromagnetic or antiferromagnetic coupling.[1][4] This guide will systematically dissect the factors governing the electronic structure, from the coordination geometry of the metal center to the subtle interplay of structural parameters that dictate magnetic coupling.

The d⁹ Configuration and the Jahn-Teller Effect

The copper(II) ion possesses a 3d⁹ electronic configuration, which means it has a single unpaired electron in its d-orbitals. In an idealized octahedral ligand field, this configuration results in a degenerate ground state (E₉). According to the Jahn-Teller theorem, any non-linear molecule in a degenerate electronic state will undergo a geometric distortion to remove the degeneracy and lower its overall energy.[3]

For Cu(II) complexes, this typically manifests as an axial elongation of the octahedron, where the two axial bonds are longer than the four equatorial bonds. This distortion lifts the degeneracy of the e₉ orbitals (d₂² and dₓ²₋ᵧ²) and the t₂₉ orbitals (dₓᵧ, dₓ₂, dᵧ₂). The unpaired electron resides in the highest energy orbital, which is typically the dₓ²₋ᵧ² orbital. This structural distortion has profound consequences for the electronic and spectroscopic properties of the complex.[5]

Structural Characteristics of Copper(II) Oxalate Complexes

The oxalate ligand is a key determinant of the overall structure. It can coordinate to a single copper center as a bidentate ligand or, more commonly, bridge two copper centers in a bis(bidentate) fashion, creating dinuclear or polymeric chain structures.[2][3] The coordination environment around the copper(II) ion is frequently a distorted octahedron or a square-based pyramid.[1][2] Ancillary ligands, such as water, ammonia, or various nitrogen-containing heterocycles, complete the coordination sphere and can significantly influence the crystal packing and electronic properties.[2][3]

Data Presentation: Crystallographic Data

The precise arrangement of atoms is determined by single-crystal X-ray diffraction. Below is a summary of crystallographic data for representative copper(II) oxalate complexes.

| Complex Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Cu-O (oxalate) Bond Lengths (Å) | Ref. |

| CuC₂O₄ | Monoclinic | P2₁/c | 5.9598(1) | 5.6089(1) | 5.1138(1) | 115.320(1) | - | [6] |

| {K₂[Cu(ox)₂]}ₙ | Monoclinic | P2/c | 9.8200(5) | 10.9291(7) | 16.3803(9) | 105.293(3) | - | [7] |

| [{Cu(bipy)(bzt)(H₂O)}₂(μ-ox)] | Monoclinic | P2₁/n | 10.1585(4) | 11.2188(4) | 16.2995(6) | 93.682(2) | 1.973(2), 2.378(2) | [1] |

| (Cu₂(ox)(4,4'-bpy)(phen)₂)(NO₃)₂ | Triclinic | P-1 | 10.428(3) | 11.751(3) | 17.589(5) | 87.087(4) | 1.970(3), 1.971(3) | [8] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the electronic structure of these complexes. EPR and UV-Vis spectroscopy, in particular, provide direct insight into the d-orbital energy levels and the environment of the unpaired electron.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like Cu(II).[5] The spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A) arising from the interaction of the electron spin with the copper nucleus (I = 3/2). In axially symmetric systems, these are resolved into parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components.[9]

The relationship g∥ > g⊥ > 2.0023 is characteristic of a dₓ²₋ᵧ² ground state, which is typical for elongated octahedral or square-pyramidal geometries.[10] The magnitude of the g-values and the A∥ coupling constant provides information about the degree of covalency in the metal-ligand bonds.[7]

Data Presentation: EPR Spectroscopic Data

| Complex | g∥ | g⊥ | gₐᵥ | A∥ (10⁻⁴ cm⁻¹) | A⊥ (10⁻⁴ cm⁻¹) | Ground State | Ref. |

| [{Cu(bipy)(bzt)(H₂O)}₂(μ-ox)] | 2.27 | 2.07 | - | 178 | - | dₓ²₋ᵧ² | [1] |

| [Cu(en)₂(OTf)₂] | 2.202 | 2.043 | - | -602.0 (MHz) | -80.0 (MHz) | dₓ²₋ᵧ² | [11] |

| Generic Cu(II) complex (N₂O₂ coordination) | 2.26 | 2.06 | - | 520 (MHz) | <50 (MHz) | dₓ²₋ᵧ² | [5] |

| Cu(II)/cholP Complex | 2.349 | - | - | 140 | - | {O} type | [12] |

Note: A values are sometimes reported in MHz or G; conversion is required for direct comparison. 100 x 10⁻⁴ cm⁻¹ ≈ 300 MHz.

Electronic (UV-Visible) Spectroscopy

The color of copper(II) complexes arises from the absorption of light in the visible region, which promotes the unpaired d-electron from a lower-energy d-orbital to a higher-energy one (a d-d transition).[13] These transitions are typically broad and have low molar absorptivity. The energy of the absorption maximum (λₘₐₓ) corresponds to the energy gap between the d-orbitals and is sensitive to the coordination geometry and the nature of the ligands.[13][14] For instance, many square-based pyramidal Cu(II) complexes exhibit a broad d-d transition band in the 600-900 nm range.[15]

Data Presentation: UV-Vis Spectroscopic Data

| Complex Type / Ligand System | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Ref. |

| [Cu(H₂O)₆]²⁺ | Water | ~780-810 | ~12 | d-d transition | [14][16] |

| [Cu(NH₃)₄(H₂O)₂]²⁺ | Water | ~600-650 | ~60 | d-d transition | [16] |

| Cu(II) with N-tripodal ligands | Methanol | 685-750 | 70-153 | d-d transition | [15] |

| Oxalate Cu(II) complexes (general) | Reflectance | 600-1000 | - | d-d transitions | [17] |

| Cu(II) with 2-Hydroxyphenones | DMSO | 550-800 | low | LMCT | [18] |

Magnetic Properties and Superexchange

In dinuclear or polynuclear copper(II) oxalate complexes, the oxalate ligand acts as a pathway for magnetic interaction between the paramagnetic Cu(II) centers. This phenomenon, known as superexchange, is transmitted through the σ and π orbitals of the bridging ligand. The interaction can be:

-

Antiferromagnetic (AFM): Spins on adjacent metal centers align in opposite directions (spin-paired). This is characterized by a negative coupling constant (J < 0).

-

Ferromagnetic (FM): Spins align in the same direction (spin-parallel), resulting in a positive coupling constant (J > 0).[1]

The nature and magnitude of this coupling in oxalate-bridged systems are highly sensitive to geometry. A key factor is the overlap between the magnetic orbitals of the copper ions (the dₓ²₋ᵧ² orbitals) and the orbitals of the oxalate bridge.[1] If the overlap is significant, a strong antiferromagnetic interaction is observed. If the magnetic orbitals are orthogonal to the bridge orbitals (zero overlap), a weak ferromagnetic interaction typically results.[19] Structural parameters such as the Cu-O-C bond angle and the dihedral angle between the copper coordination plane and the oxalate plane are critical in determining this overlap.[20]

Data Presentation: Magnetostructural Correlation Data

| Complex | Cu···Cu Dist. (Å) | Dihedral Angle (θ, °) | Cu-O(ax)-C(ox) Angle (α, °) | J (cm⁻¹) | Coupling Type | Ref. |

| [{Cu(bipy)(bzt)(H₂O)}₂(μ-ox)] | 5.421 | 85.1 | 104.9 | +2.9 | Ferromagnetic | [1][20] |

| {[(CH₃)₄N]₂[Cu(C₂O₄)₂]·H₂O}ₙ | - | - | - | +1.14 | Ferromagnetic | [19] |

| (H₂cebpy)₂[Cu(ox)₂]·2H₂O | - | - | - | +0.62 | Ferromagnetic | [19] |

| Generic Mesoxalate-Bridged Cu(II) | - | - | < 114° | > 0 | Ferromagnetic | [21] |

| Generic Mesoxalate-Bridged Cu(II) | - | - | > 114° | < 0 | Antiferro. | [21] |

Experimental Protocols

Synthesis of Potassium Bis(oxalato)cuprate(II) Dihydrate (K₂[Cu(C₂O₄)₂(H₂O)₂])

This protocol is a representative example for the synthesis of a copper(II) oxalate complex.[22][23][24]

-

Solution A Preparation: Dissolve copper(II) sulfate (B86663) pentahydrate (e.g., 4.1 g, 16.4 mmol) in a minimal amount of deionized water (e.g., 8 mL) in a beaker. Heat the solution to approximately 90 °C to ensure complete dissolution.[22]

-

Solution B Preparation: In a separate, larger beaker, dissolve potassium oxalate monohydrate (e.g., 12.3 g, 66.8 mmol, providing a molar excess) in deionized water (e.g., 35 mL). Heat this solution to approximately 90 °C.[22]

-

Reaction: Slowly add the hot copper sulfate solution (Solution A) to the hot potassium oxalate solution (Solution B) with constant stirring.[24] A light blue precipitate of copper oxalate may initially form but will dissolve in the excess oxalate to form the deep blue soluble complex.[22]

-

Crystallization: Remove the beaker from the heat source and allow it to cool slowly to room temperature. Then, place the beaker in an ice-water bath to maximize crystal formation.[24]

-

Isolation: Collect the resulting blue crystals by vacuum filtration using a sintered glass crucible.[24]

-

Washing and Drying: Wash the crystals with small portions of ice-cold water, followed by ethanol (B145695) and then acetone (B3395972) to facilitate drying.[22] Dry the product in a desiccator or under vacuum.

Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm, free of cracks and defects) is selected under a microscope.[25] It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.[26]

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[25] The crystal is rotated, and a series of diffraction patterns are collected by a detector (e.g., CCD or CMOS).[25][27]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and scaled.

-

Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares methods against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, accurate molecular structure.[1]

Spectroscopic Measurements

-

UV-Vis Spectroscopy: A solution of the complex is prepared in a suitable non-coordinating solvent (e.g., methanol, DMSO). The solution is placed in a quartz cuvette (typically 1 cm path length).[28][29] An absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specified wavelength range (e.g., 200-1100 nm). A baseline is first recorded using a cuvette containing only the solvent.[29] The wavelength of maximum absorbance (λₘₐₓ) and molar absorptivity (ε) are determined.[30]

-

EPR Spectroscopy: For powder spectra, a small amount of the solid sample is packed into a quartz EPR tube. For solution/frozen glass spectra, the complex is dissolved in a suitable solvent that forms a good glass upon freezing.[12] The tube is placed within the resonant cavity of the EPR spectrometer. Spectra are typically recorded at cryogenic temperatures (e.g., 77 K, liquid nitrogen) to reduce relaxation effects.[9][12] The instrument sweeps the magnetic field, and the first derivative of the microwave absorption is recorded to determine the g and A values.[9]

Magnetic Susceptibility Measurement

-

Sample Preparation: A precisely weighed amount of the polycrystalline (powder) sample is packed into a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed in a SQUID (Superconducting Quantum Interference Device) magnetometer.[31] The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field.[6]

-

Data Analysis: The raw data are corrected for the diamagnetic contributions of the sample holder and the constituent atoms of the complex itself (using Pascal's constants). The resulting molar magnetic susceptibility (χₘ) is plotted versus temperature. The data for dinuclear complexes are then fit to a theoretical model (e.g., the Bleaney-Bowers equation) to extract the magnetic coupling constant (J).[20][32]

Visualizations and Workflows

The characterization of copper(II) oxalate complexes follows a logical workflow, and the resulting properties are governed by a clear hierarchy of structural influences.

Caption: A typical experimental workflow for the synthesis and characterization of copper(II) complexes.

Caption: Logical flow from molecular structure to resulting electronic and magnetic properties.

Conclusion

The electronic structure of copper(II) oxalate complexes is a direct consequence of the d⁹ configuration of the metal ion, the coordination geometry imposed by the ligands, and the specific bridging mode of the oxalate anion. The Jahn-Teller effect dictates the common distorted octahedral or square-pyramidal geometries, leading to a dₓ²₋ᵧ² electronic ground state. This ground state is directly probed by EPR spectroscopy, with g-tensor values providing a clear diagnostic signature. The energy of d-d transitions, observed via UV-Vis spectroscopy, further corroborates the coordination environment. In polynuclear systems, the oxalate bridge provides a superexchange pathway for magnetic coupling, the nature of which (ferromagnetic or antiferromagnetic) is exquisitely sensitive to subtle structural parameters. A thorough understanding of these fundamental principles, supported by the robust experimental techniques detailed herein, is essential for the rational design of new copper(II) oxalate-based materials with tailored magnetic and electronic properties for advanced applications.

References

- 1. An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper oxalate complexes: synthesis and structural characterisation | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The crystal structure of paramagnetic copper(ii) oxalate (CuC2O4): formation and thermal decomposition of randomly stacked anisotropic nano-sized crystallites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Table 1 from 1D Chain Crystal Structure of Copper(II) Oxalate Containing a 4,4'-Bipyridine and 1,10-Phenanthroline Ligands: (Cu2(ox)(4,4'-bpy)(phen)2)(NO3)2 | Semantic Scholar [semanticscholar.org]

- 9. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. Structure, EPR / ENDOR and DFT characterisation of a [Cu II (en) 2 ](OTf) 2 complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51694F [pubs.rsc.org]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, crystal structure and magnetic properties of the helical oxalate-bridged copper(II) chain {[(CH3)4N]2[Cu(C2O4)2] · H2O}n [comptes-rendus.academie-sciences.fr]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. google.com [google.com]

- 23. pianetachimica.it [pianetachimica.it]

- 24. m.youtube.com [m.youtube.com]

- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. mdpi.com [mdpi.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. youtube.com [youtube.com]

- 30. masterorganicchemistry.com [masterorganicchemistry.com]

- 31. Institute of Nuclear Physics PAN [ifj.edu.pl]

- 32. researchgate.net [researchgate.net]

Moolooite: A Deep Dive into the Natural Occurrence and Synthesis of Copper Oxalate

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at moolooite, the naturally occurring form of copper oxalate (B1200264). This whitepaper provides a detailed examination of the mineral's crystallographic structure, natural formation, and synthetic production, presenting critical data and experimental protocols to aid in future research and application.

Moolooite, a rare blue-green mineral, is a hydrated copper oxalate with the general formula Cu(C₂O₄)·nH₂O (where n is typically less than 1).[1] First discovered in 1986 at Mooloo Downs Station in Western Australia, its formation is a fascinating example of biomineralization, often resulting from the interaction of solutions from bird guano or lichens with weathering copper sulfide (B99878) minerals.[2][3][4] This guide synthesizes the current understanding of moolooite, presenting it in a format tailored for the scientific community.

Crystallographic and Physicochemical Properties

Recent studies utilizing single-crystal X-ray diffraction and synchrotron radiation diffraction have provided a more refined understanding of moolooite's crystal structure.[2][5][6][7] The mineral typically crystallizes in the orthorhombic system, though synthetic analogues can exhibit monoclinic structures.[7] The incorporation of water molecules into the copper-oxalate chains can vary, leading to structural instability and difficulties in obtaining large, high-quality single crystals both in nature and in the laboratory.[2][5]

A summary of the key crystallographic and physicochemical data for moolooite is presented below:

| Property | Value |

| Chemical Formula | Cu(C₂O₄)·nH₂O (n < 1) |

| Crystal System | Orthorhombic |

| Space Group | Pnnm |

| Unit Cell Parameters | a = 5.3064(2) Å, b = 5.6804(2) Å, c = 2.5630(1) Å (Natural Moolooite) |

| Color | Turquoise-green to blue |

| Luster | Waxy to dull |

| Calculated Density | 3.43 g/cm³ |

| Bond | Distance (Å) - Orthorhombic Model | Distance (Å) - Monoclinic Model |

| Cu–O (equatorial) | 1.847 | 1.849 (average) |

| Cu–O (apical) | 2.567 | 2.512, 2.628 |

| C–C | 1.54 | 1.58 |

| C–O | ~1.39 | - |

Note: Bond angle data is not fully available in the reviewed literature.

Natural Formation Pathway

The natural synthesis of moolooite is a geochemical process involving biological precursors. The primary mechanism involves the leaching of oxalic acid from organic matter, such as bird or bat guano, or its secretion by lichens growing on copper-rich rocks.[3][5] This oxalic acid-rich solution then reacts with copper ions released from the weathering of primary copper sulfide minerals like chalcopyrite, digenite, and covellite.[3][4]

Experimental Synthesis of Moolooite Analogue

Researchers at St. Petersburg University successfully synthesized single crystals of a moolooite analogue, providing a method for producing the material for laboratory study.[2][5] The following protocol is based on their reported methodology.

Materials:

-

Copper salt solution (e.g., CuSO₄)

-

Oxalic acid or oxalate salt solution (e.g., (NH₄)₂C₂O₄)

-

Deionized water

-

pH meter

-

Constant temperature bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

Solution Preparation: Prepare aqueous solutions of a copper salt and an oxalate source.

-

Mixing and pH Adjustment: Mix the solutions. The concentration ratio of copper cations to oxalate ions can be varied (e.g., 1:1 or 4:1).[5] Adjust the pH of the solution to a desired value (e.g., 2.0 or 4.7-5.0).[5]

-

Crystallization: Maintain the solution at a constant temperature (e.g., room temperature or 60 °C) for an extended period (e.g., 35-36 days) to allow for the precipitation of crystalline powder.[5]

-

Isolation and Purification: Filter the resulting precipitate.

-

Washing and Drying: Wash the collected crystals with distilled water and dry them at room temperature.[5]

Characterization Techniques

The synthesized copper oxalate can be characterized using a variety of analytical techniques to confirm its identity and properties.

-

X-ray Diffraction (XRD): To determine the crystal structure, unit cell parameters, and phase purity.

-

Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational bands of the oxalate and water molecules.

-

Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.

Potential Applications

The study of moolooite and synthetic copper oxalates is not purely academic. The formation of insoluble copper oxalate has been identified as a potential strategy for the bioremediation of copper-contaminated environments.[2] Furthermore, moolooite can serve as a precursor for the production of copper oxide nanoparticles, which have a wide range of applications in catalysis and materials science.[2]

This technical guide provides a foundational resource for scientists and researchers working with copper oxalate. The detailed data and protocols are intended to facilitate further investigation into the properties and potential applications of this unique mineral.

References

- 1. Crystal Chemistry of the Copper Oxalate Biomineral Moolooite: The First Single-Crystal X-ray Diffraction Studies and Thermal Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. St Petersburg University researchers synthesise the biomineral moolooite and refine its crystal structure | St. Petersburg State University [english.spbu.ru]

- 3. Moolooite [chemeurope.com]

- 4. rruff.net [rruff.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Properties of Copper Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper oxalate (B1200264) (CuC₂O₄) is a coordination polymer with a history of investigation spanning over five decades.[1] Its intriguing structural and magnetic properties, as well as its role as a biomineral, have made it a subject of considerable scientific interest.[1] This technical guide provides a comprehensive overview of the spectroscopic properties of copper oxalate, offering a valuable resource for researchers in materials science, chemistry, and drug development. The document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and provides visual representations of experimental workflows.

Crystal Structure and Composition

The precise crystal structure of copper oxalate has been a topic of discussion, with early models proposing either isolated chains of copper ions linked by oxalate molecules or a framework structure.[1] More recent studies favor a chain-based structural architecture.[1] The composition is generally represented as CuC₂O₄·nH₂O, as both natural and synthetic samples often contain variable amounts of water that can influence the material's properties.[1] The anhydrous form, CuC₂O₄, consists of a random stacking of micro-crystallites.[2]

Spectroscopic Characterization

A variety of spectroscopic techniques are employed to elucidate the structure, bonding, and electronic properties of copper oxalate. These methods provide a detailed fingerprint of the compound and are essential for its characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in copper oxalate. The IR spectrum is characterized by strong absorption bands corresponding to the vibrations of the oxalate anion and water molecules.[1]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3400–3600 | O–H stretching vibrations of H₂O molecules | [1] |

| 1609–1655 | Antisymmetric C–O stretching | [1] |

| 1320–1364 | Symmetric C–O stretching | [1] |

| 864 | O–C–O bending | [1] |

| 487–372 | In-plane and out-of-plane O–C–C bending | [1] |

| 690 | Libration vibrations of H₂O molecules | [1] |

Note: Weak bands from H–O–H bending vibrations (1600–1700 cm⁻¹) are often obscured by the stronger oxalate anion band.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of synthetic copper oxalate hydrate (B1144303) exhibits several characteristic bands.[3]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1513 | νa (C=O) | [3] |

| 1488 | νs (C–O) + ν(C–C) | [3] |

| 924 | νs (C–O) + δ(O–C=O) | [3] |

| 831 | νs (C–O) / δ(O–C–O) | [3] |

| 609, 584 | Water vibration | [3] |

| 557 | ν (Cu–O) + ν (C–C) | [3] |

| 298, 208 | Lattice modes | [3] |

UV-Vis Spectroscopy

While detailed UV-Vis absorption spectra specifically for solid copper oxalate are not extensively reported in the provided search results, the technique is crucial for studying related copper complexes and the electronic transitions of the copper(II) ion. For instance, in related dinuclear copper(II) complexes, electronic spectroscopy is used to investigate the coordination environment of the metal ion.[4] For oxalic acid itself, absorbance maxima have been observed at 190 nm and 292 nm depending on the solvent and pH.[5]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent atoms. For copper oxalate, XPS is used to confirm the presence of Cu, O, and C and to determine the oxidation state of copper.

In a study of copper(II) oxalate precursor layers, the Cu 2p spectrum showed two main peaks at 935.5 eV (Cu 2p₃/₂) and 955.5 eV (Cu 2p₁/₂), with shake-up satellites confirming the presence of Cu²⁺.[6] The O 1s spectrum displayed a single peak at 532.5 eV.[6] These peak positions are in good agreement with literature data for CuC₂O₄·0.5H₂O.[6]

| Binding Energy (eV) | Assignment | Reference |

| 935.5 | Cu 2p₃/₂ | [6] |

| 955.5 | Cu 2p₁/₂ | [6] |

| 532.5 | O 1s | [6] |

Thermal Analysis

The thermal decomposition of copper oxalate has been studied extensively, often coupled with spectroscopic gas analysis to identify the evolved products. The decomposition pathway is highly dependent on the atmosphere.[7][8]

-

Inert Atmosphere (Argon, Nitrogen): Decomposition proceeds to copper metal.[8] The process is generally endothermic in argon and can be exothermic in nitrogen.[7]

-

Oxidizing Atmosphere (Air, Oxygen): Copper(II) oxide (CuO) is the final decomposition product.[8] This decomposition is strongly exothermic.[7]